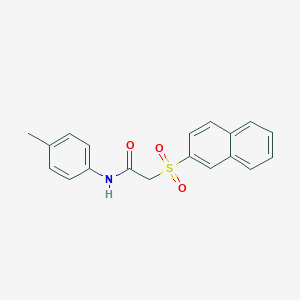![molecular formula C14H9BrN2O2S2 B285652 2-{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-thienyl)ethanone](/img/structure/B285652.png)
2-{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-thienyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-thienyl)ethanone, also known as BTE, is a chemical compound that has been extensively studied for its potential applications in scientific research. BTE belongs to the class of compounds known as oxadiazoles, which have been shown to possess a wide range of biological activities. In
Scientific Research Applications
2-{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-thienyl)ethanone has been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. It has been studied for its potential use as a therapeutic agent in the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 2-{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-thienyl)ethanone is not fully understood, but it is believed to involve the modulation of various signaling pathways in the cell. This compound has been shown to inhibit the activity of enzymes involved in the production of reactive oxygen species, which are known to contribute to the development of various diseases. It has also been shown to activate the Nrf2-Keap1 pathway, which plays a key role in the regulation of cellular responses to oxidative stress.
Biochemical and Physiological Effects
This compound has been shown to possess a wide range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of inflammatory responses. It has also been shown to reduce oxidative stress and improve glucose metabolism in animal models of diabetes.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-thienyl)ethanone is its low toxicity, which makes it suitable for use in in vitro and in vivo experiments. It is also relatively easy to synthesize, making it readily available for use in scientific research. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on 2-{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-thienyl)ethanone. One area of interest is the development of more efficient synthesis methods that can improve the yield and purity of the final product. Another area of interest is the investigation of the potential therapeutic applications of this compound in the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders. Finally, further studies are needed to fully elucidate the mechanism of action of this compound and its effects on cellular signaling pathways.
Synthesis Methods
2-{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-thienyl)ethanone can be synthesized using a simple one-pot reaction between 2-bromoacetophenone, thiosemicarbazide, and thiophene-2-carbaldehyde in the presence of acetic acid and sodium acetate. The reaction proceeds through the formation of an intermediate thiosemicarbazone, which is then cyclized to form the oxadiazole ring. The final product is obtained in good yield and purity, making it suitable for use in scientific research.
Properties
Molecular Formula |
C14H9BrN2O2S2 |
|---|---|
Molecular Weight |
381.3 g/mol |
IUPAC Name |
2-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-thiophen-2-ylethanone |
InChI |
InChI=1S/C14H9BrN2O2S2/c15-10-5-2-1-4-9(10)13-16-17-14(19-13)21-8-11(18)12-6-3-7-20-12/h1-7H,8H2 |
InChI Key |
XXCNGEABLTZMOM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)SCC(=O)C3=CC=CS3)Br |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)SCC(=O)C3=CC=CS3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[(4-tert-butylphenyl)sulfanyl]-N-ethylpropanamide](/img/structure/B285575.png)
![N-(tert-butyl)-2-[(4-tert-butylphenyl)sulfanyl]acetamide](/img/structure/B285576.png)

![1-(4-Tert-butylphenyl)-2-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}ethanone](/img/structure/B285580.png)


![2-[1-(Benzenesulfonyl)benzimidazol-2-yl]sulfanyl-1-piperidin-1-ylethanone](/img/structure/B285585.png)
![N-(4-methylphenyl)-3-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}propanamide](/img/structure/B285587.png)
![N-(2-methylphenyl)-3-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}propanamide](/img/structure/B285588.png)


![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B285593.png)
